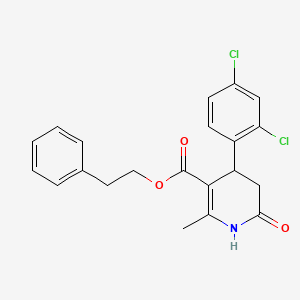methanone](/img/structure/B5219014.png)
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the effects of cannabinoids on the human body.
科学研究应用
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone has been used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and other physiological processes. This compound has also been used to study the effects of cannabinoids on the immune system, and it has been shown to have anti-inflammatory properties.
作用机制
[1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of cannabinoids, such as euphoria and relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to have analgesic properties, which may make it useful in the treatment of pain. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of using [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the human body. However, one of the limitations of using this compound is that it is a synthetic cannabinoid, and its effects may not be representative of the effects of natural cannabinoids such as THC and CBD.
未来方向
There are a number of future directions for research on [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone. One area of research could be to study the long-term effects of this compound on the human body, including its effects on the immune system and the development of tolerance. Another area of research could be to study the effects of this compound on different types of pain, such as neuropathic pain and inflammatory pain. Additionally, research could be done to develop new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
合成方法
The synthesis of [1-(4-fluorobenzyl)-3-piperidinyl](3-methoxyphenyl)methanone involves the reaction of 1-(4-fluorobenzyl)piperidin-3-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically in the range of 50-70%.
属性
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-24-19-6-2-4-16(12-19)20(23)17-5-3-11-22(14-17)13-15-7-9-18(21)10-8-15/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOMWDSAYDUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylcarbonyl)-4-[4-(2-isoxazolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5218931.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5218946.png)

![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)